molecular formula C6H6ClNO2 B2689787 3-Chloro-4-hydroxy-5-methyl-1H-pyridin-2-one CAS No. 2204085-69-6

3-Chloro-4-hydroxy-5-methyl-1H-pyridin-2-one

Cat. No. B2689787
CAS RN: 2204085-69-6
M. Wt: 159.57
InChI Key: SCJJIYKRFYTMRI-UHFFFAOYSA-N
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Description

3-Chloro-4-hydroxy-5-methyl-1H-pyridin-2-one, also known as CLIO, is a small molecule chelator that has gained significant attention in the field of biomedical imaging. CLIO is a contrast agent that is used in magnetic resonance imaging (MRI) to visualize various biological processes in vivo.

Scientific Research Applications

Structural and Physical Studies

A series of 3-hydroxy-2-methyl-4(1H)-pyridinones with various substituents including CH3 and CH2CH2NH2 have been synthesized and analyzed through X-ray diffraction, mass spectrometry, and spectroscopies. These studies offer insights into the compound's physical characteristics and potential applications in material science and drug design due to their structural versatility (Nelson et al., 1988).

Complexation with Metals

Research on the complexation of aluminum with N-substituted 3-hydroxy-4-pyridinones has provided valuable information on their potential as ligands in the formation of metal complexes. These findings are particularly relevant for the development of new materials and catalysis processes (Clevette et al., 1989).

Synthesis of Agrochemicals and Medicinal Compounds

The synthesis of 5-methoxylated 3-pyrrolin-2-ones from chlorinated pyrrolidin-2-ones demonstrates the compound's utility in creating intermediates for agrochemical and medicinal purposes, highlighting its role in pharmaceutical and agrochemical research (Ghelfi et al., 2003).

Magnetic and Optical Properties

A study on lanthanide clusters employing 2-(hydroxymethyl)pyridine revealed unique magnetic and optical properties, suggesting the potential of 3-hydroxy-pyridinones in developing new materials with specific magnetic and luminescent features (Alexandropoulos et al., 2011).

Catalytic Methylation of Pyridines

The catalytic methylation of pyridines using a new method that utilizes methanol and formaldehyde as key reagents showcases the compound's role in facilitating novel synthetic routes in organic chemistry, particularly in the synthesis of pyridine derivatives (Grozavu et al., 2020).

properties

IUPAC Name

3-chloro-4-hydroxy-5-methyl-1H-pyridin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6ClNO2/c1-3-2-8-6(10)4(7)5(3)9/h2H,1H3,(H2,8,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SCJJIYKRFYTMRI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CNC(=O)C(=C1O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

159.57 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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